molecular formula C20H18N4O4 B3402503 4-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide CAS No. 1058373-99-1

4-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide

Cat. No.: B3402503
CAS No.: 1058373-99-1
M. Wt: 378.4 g/mol
InChI Key: ZIYGICIVYRWSFB-UHFFFAOYSA-N
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Description

The compound 4-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide is a benzamide derivative featuring a pyrimidinone core substituted with a 4-methoxyphenyl group. Its molecular formula is C₂₁H₂₀N₄O₅, with a molecular weight of 408.41 g/mol. The structure includes:

  • A pyrimidinone ring (6-oxopyrimidin-1(6H)-yl) linked to a 4-methoxyphenyl group.
  • An acetamido bridge connecting the pyrimidinone moiety to a benzamide group.

This compound is hypothesized to exhibit biological activity due to structural similarities to known pyrimidine-based inhibitors, such as protein tyrosine phosphatase 1B (PTP1B) inhibitors or kinase modulators .

Properties

IUPAC Name

4-[[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-28-16-8-4-13(5-9-16)17-10-19(26)24(12-22-17)11-18(25)23-15-6-2-14(3-7-15)20(21)27/h2-10,12H,11H2,1H3,(H2,21,27)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYGICIVYRWSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrimidinone Cores

(a) [4-(4-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl]acetic Acid (CAS: 1105193-75-6)
  • Structure: The precursor to the target compound, featuring a pyrimidinone core and acetic acid side chain.
  • Applications : Primarily used as an intermediate in synthesizing more complex derivatives like the target compound .
(b) (E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)-N-(4-(2-(4-methoxyphenyl)acetamido)phenyl)benzamide (Compound 28)
  • Structure : Contains a propenyl ketone linker and dual 4-methoxyphenyl groups.
  • Key Differences : The extended π-conjugated system may enhance binding to enzymatic targets like PTP1B but could reduce solubility.
  • Activity : Demonstrated anti-hyperglycemic effects and lipid-lowering properties in preclinical studies .
Parameter Target Compound Compound 28
Molecular Weight 408.41 g/mol 521.57 g/mol
Key Functional Groups Pyrimidinone, benzamide Propenyl ketone, dual benzamide
Hypothesized Bioactivity PTP1B inhibition PTP1B inhibition, anti-hyperglycemic
Synthetic Complexity Moderate High

Analogs with Pyrimidine-Benzamide Hybrids

(a) 4,6-Diphenylpyrimidine-Substituted Benzamides (e.g., 6a-6f)
  • Structure: Diphenylpyrimidine cores linked to benzamide via aminophenyl groups.
(b) 6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-one (7a-c)
  • Structure: Integrates a benzooxazinone ring system with pyrimidine.
  • Key Differences: The benzooxazinone group introduces additional hydrogen-bonding sites, which may improve binding affinity but complicate synthesis.
  • Synthesis : Achieved in high yields using cesium carbonate and dry DMF .
Parameter Target Compound Diphenylpyrimidine Analogs
Core Structure Pyrimidinone Diphenylpyrimidine
Bioactivity Focus Metabolic disorders Antimicrobial/anticancer
Synthetic Yield Not reported 72–85%

Key Research Findings and Implications

  • Methoxy Group Role : The 4-methoxyphenyl substituent is conserved across analogs, suggesting its importance in hydrophobic interactions or metabolic stability .
  • Synthetic Challenges : The target compound’s synthesis likely requires precise coupling of [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl]acetic acid with benzamide, avoiding side reactions common in polyaromatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide
Reactant of Route 2
Reactant of Route 2
4-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide

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